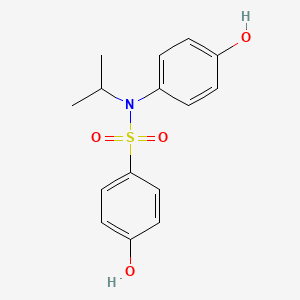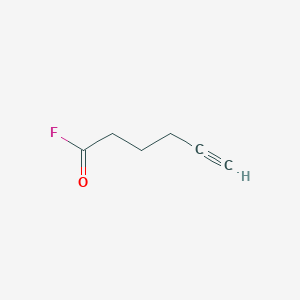
Hex-5-ynoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-5-ynoyl fluoride is an organic compound with the molecular formula C6H7FO It is a derivative of hex-5-ynoic acid, where the hydroxyl group is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hex-5-ynoyl fluoride can be synthesized through the fluorination of hex-5-ynoyl chloride. The general procedure involves the reaction of hex-5-ynoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a more specialized fluorinating reagent under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions: Hex-5-ynoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents, such as hydrogenation to form hex-5-enoyl fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are often used in hydrogenation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted hex-5-ynoyl derivatives.
Addition Reactions: Hex-5-enoyl fluoride and other addition products.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of this compound.
Applications De Recherche Scientifique
Hex-5-ynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of hex-5-ynoyl fluoride involves its reactivity with various molecular targets. The fluorine atom’s high electronegativity and the triple bond’s reactivity contribute to its unique chemical behavior. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Hex-5-ynoyl fluoride can be compared with other similar compounds, such as:
Hex-5-ynoyl chloride: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
Hex-5-ynoyl bromide: Another halogenated derivative with distinct chemical properties.
Hex-5-ynoyl iodide: Less common but also used in specific synthetic applications.
Uniqueness: this compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
922496-02-4 |
|---|---|
Formule moléculaire |
C6H7FO |
Poids moléculaire |
114.12 g/mol |
Nom IUPAC |
hex-5-ynoyl fluoride |
InChI |
InChI=1S/C6H7FO/c1-2-3-4-5-6(7)8/h1H,3-5H2 |
Clé InChI |
KNYNTLMLMFWYEC-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


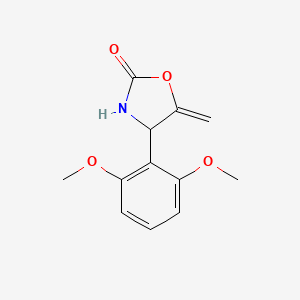
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
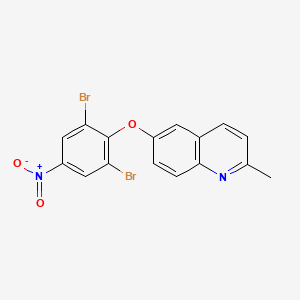
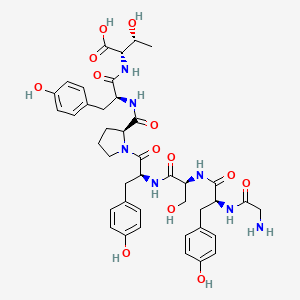
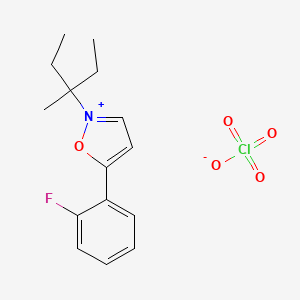


![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
